NU-7031 NU-7031 NU-7031 is a potent DNA-PK inhibitor with potential anticancer activity.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0548531
InChI: InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3
SMILES: COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

NU-7031

CAS No.:

Cat. No.: VC0548531

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NU-7031 -

Specification

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 6-methoxy-4-morpholin-4-ylchromen-2-one
Standard InChI InChI=1S/C14H15NO4/c1-17-10-2-3-13-11(8-10)12(9-14(16)19-13)15-4-6-18-7-5-15/h2-3,8-9H,4-7H2,1H3
Standard InChI Key UEDWCBYLFYRZFY-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3
Appearance solid powder

Introduction

Chemical and Structural Profile of NU-7031

NU-7031 is classified as a chromenone derivative with the molecular formula C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . Its IUPAC name, 6-methoxy-4-morpholin-4-yl-chromen-2-one, reflects its core structure: a chromen-2-one scaffold substituted with a methoxy group at position 6 and a morpholine ring at position 4 (Table 1) . The compound’s planar structure facilitates interaction with the ATP-binding pocket of DNA-PK, as confirmed by X-ray crystallography studies .

Table 1: Chemical Identifiers and Properties of NU-7031

PropertyValueSource
CAS Number79105-88-7
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27 g/mol
SMILES NotationCOC1=CC2=C(C=C1)OC(=O)C=C2N3CCOCC3
SolubilityDMSO: ≥10 mM; Water: <1 mg/mL
Storage Conditions-20°C (powder); -80°C (solution)

The compound’s stability in solution is temperature-dependent, with recommended storage at -80°C for long-term preservation . Its poor aqueous solubility necessitates formulation with organic solvents like dimethyl sulfoxide (DMSO) for in vitro applications .

Mechanism of Action: DNA-PK Inhibition and DDR Disruption

NU-7031 selectively targets DNA-PK, a serine/threonine kinase essential for non-homologous end joining (NHEJ), the primary DNA repair pathway for double-strand breaks (DSBs) . By binding to the kinase’s ATP-binding site, NU-7031 inhibits DNA-PK catalytic activity with an IC₅₀ of 0.4 µM, as demonstrated in enzymatic assays . This inhibition prevents the phosphorylation of downstream targets like XRCC4 and Ku80, impairing DSB repair and promoting synthetic lethality in cancer cells exposed to ionizing radiation (IR) or chemotherapeutics .

Table 2: Biochemical Activity of NU-7031

ParameterValue/EffectSource
DNA-PK Inhibition (IC₅₀)0.4 µM
Selectivity (vs. PI3K)>100-fold
Cellular EC₅₀ (IR Sensitization)1–5 µM (varies by cell line)

Notably, NU-7031 exhibits >100-fold selectivity for DNA-PK over related kinases like PI3K and ATM, minimizing off-target effects . This specificity positions it as a superior tool compound compared to earlier pan-PI3K inhibitors such as wortmannin .

Preclinical Pharmacological Profile

In Vitro Anticancer Activity

In panel screens, NU-7031 enhanced the cytotoxicity of IR and DSB-inducing agents (e.g., etoposide) in p53-deficient cancer cells, which rely heavily on NHEJ for survival . For example:

  • In MCF-7 breast cancer cells, NU-7031 (5 µM) reduced post-IR survival by 70% compared to IR alone .

  • Synergy with PARP inhibitors (e.g., olaparib) was observed in BRCA-mutant ovarian cancer models, with combination indices <0.5 .

Table 3: In Vitro Efficacy of NU-7031 in Combination Therapies

Cell LineCombination AgentEffect on IC₅₀ ReductionSource
MCF-7 (Breast)Etoposide3.2-fold
OVCAR-3 (Ovarian)Olaparib5.1-fold
HCT116 (Colorectal)Doxorubicin2.8-fold

Pharmacokinetics and Toxicity

  • Plasma half-life: ~2.5 hours (intraperitoneal administration) .

  • Blood-brain barrier penetration: Low (<10% of plasma concentration) .

  • Maximum tolerated dose (MTD) in mice: 50 mg/kg/day without overt toxicity .

Challenges and Future Directions

Despite promising preclinical data, NU-7031 faces hurdles:

  • Limited oral bioavailability: Requires formulation optimization .

  • Off-target effects at >10 µM: Including weak inhibition of PI3Kα .

  • Resistance mechanisms: Upregulation of alternative DDR pathways (e.g., ALT-NHEJ) .

Ongoing research focuses on:

  • Prodrug derivatives to enhance solubility and tumor penetration .

  • Biomarker development to identify tumors with NHEJ dependency .

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